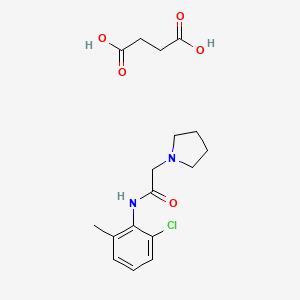
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate is a chemical compound that belongs to the class of organic compounds known as amides. This compound is characterized by the presence of a chloro-substituted phenyl ring and a pyrrolidine ring attached to an acetamide group. The succinate salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate typically involves the following steps:
Formation of the Acetamide Intermediate: The initial step involves the reaction of 2-chloro-6-methylphenylamine with acetic anhydride to form the corresponding acetamide.
Introduction of the Pyrrolidine Ring: The acetamide intermediate is then reacted with pyrrolidine under suitable conditions, such as in the presence of a base like sodium hydride, to form N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide.
Formation of the Succinate Salt: Finally, the compound is converted to its succinate salt form by reacting it with succinic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed.
化学反応の分析
Types of Reactions
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amides or thiol derivatives.
科学的研究の応用
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
- N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(2-Chloro-6-methylphenyl)-2-(morpholin-1-yl)acetamide
- N-(2-Chloro-6-methylphenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate is unique due to its succinate salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-succinate counterparts.
特性
分子式 |
C17H23ClN2O5 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC名 |
butanedioic acid;N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C13H17ClN2O.C4H6O4/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;5-3(6)1-2-4(7)8/h4-6H,2-3,7-9H2,1H3,(H,15,17);1-2H2,(H,5,6)(H,7,8) |
InChIキー |
ZIBFEXZQYQTONX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCCC2.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



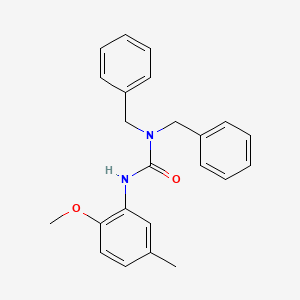

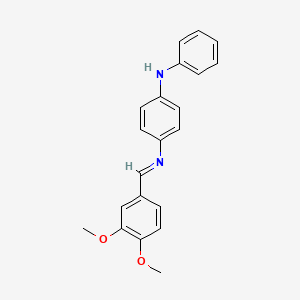
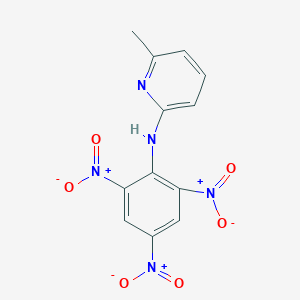


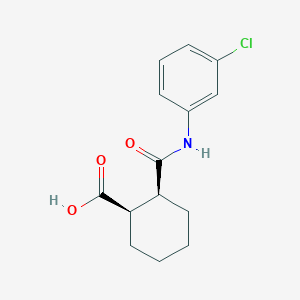
![Ethyl ({5-[(5,6-diamino-4-pyrimidinyl)sulfanyl]pentanoyl}amino)acetate](/img/structure/B11956074.png)
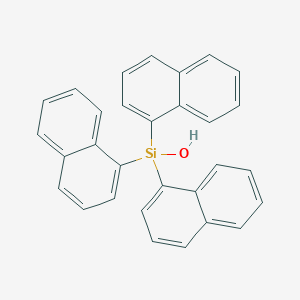
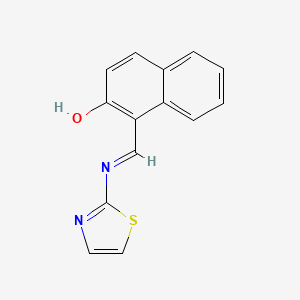
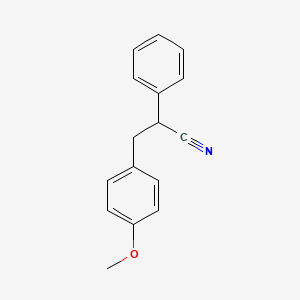
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

